molecular formula C6H12ClN3 B139109 4-Methylhistamine dihydrochloride CAS No. 36376-47-3

4-Methylhistamine dihydrochloride

Cat. No.: B139109
CAS No.: 36376-47-3
M. Wt: 161.63 g/mol
InChI Key: IRQCBSLSHHBBIT-UHFFFAOYSA-N
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Description

4-Methylhistamine is a histamine H4 receptor agonist (Ki = 50 nM). It is >100-fold selective for H4 over other histamine receptors. 4-Methylhistamine inhibits CRE-β-galactosidase activity induced by forskolin with an EC50 value of 39.8 nM in SK-N-MC cells transfected with the human H4 receptor. It induces a change in eosinophil shape (EC50 = 0.36 μM) and stimulates migration of murine bone marrow mast cells (EC50 = 12 μM), activities that can be inhibited by the histamine H4 antagonist JNJ-7777120. Intratracheal administration of 4-methylhistamine (10 μg/animal) reduces airway resistance and inflammation and increases the number of CD4+CD25+FoxP3+ regulatory T cells in a mouse model of allergic asthma. 4-Methylhistamine also reduces epidermal hyperplasis, hyperkeratosis, and lymphocyte infiltration and increases the number of CD4+CD25+FoxP3+ regulatory T cells in a mouse model of psoriasis induced by imiquimod.

Biochemical Analysis

Biochemical Properties

4-Methylhistamine dihydrochloride selectively binds to the histamine H4 receptor . This interaction plays a crucial role in biochemical reactions, particularly those involving immune functions. The compound’s interaction with the H4 receptor modulates important immune functions in both innate and adaptive immune responses .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation and invasion of esophageal squamous cell carcinoma cells . It also has the potential to stimulate microglia activation, subsequently leading to the production of proinflammatory factors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the histamine H4 receptor, which leads to a series of downstream effects. This includes the activation of MAPK and PI3K/AKT signaling pathways, which are involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, it is known that the compound’s effects can be observed in both acute and chronic experimental setups. For instance, its effects on cell proliferation and invasion can be observed over time in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study on esophageal squamous cell carcinoma, the compound was found to block cell cycle, proliferation, and invasion of ESCC cells, reduce TE-2 tumor xenografts, and increase the survival of tumor-bearing mice .

Metabolic Pathways

This compound is involved in the histamine metabolic pathway. Histamine is synthesized from L-histidine exclusively by L-histidine decarboxylase (HDC), and more than 97% of histamine is metabolized by two enzymatic pathways: histamine N τ-methyltransferase (HMT) and diamine oxidase (DAO) .

Transport and Distribution

While specific transport and distribution mechanisms of this compound within cells and tissues are not extensively documented, it is known that the compound’s effects are mediated through its interaction with the histamine H4 receptor, which is expressed in various cells throughout the body .

Subcellular Localization

The subcellular localization of this compound is likely to be associated with the localization of the histamine H4 receptor. While specific details are not extensively documented, histamine receptors are known to be located in various parts of the cell, including the cell membrane, where they interact with histamine to mediate various cellular responses .

Properties

IUPAC Name

2-(5-methyl-1H-imidazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQCBSLSHHBBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36376-47-3
Record name 1H-Imidazole-5-ethanamine, 4-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36376-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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